molecular formula C4H12N2O B13172026 (2R,3R)-3,4-diaminobutan-2-ol

(2R,3R)-3,4-diaminobutan-2-ol

Cat. No.: B13172026
M. Wt: 104.15 g/mol
InChI Key: HHZAHYUACNWGAQ-QWWZWVQMSA-N
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Description

(2R,3R)-3,4-diaminobutan-2-ol is a chiral compound with two amino groups and one hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3,4-diaminobutan-2-ol can be achieved through several methods. One common approach involves the reduction of (2R,3R)-3,4-dinitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired diamine compound.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce the compound in high yields. These microbial routes are advantageous due to their sustainability and cost-effectiveness compared to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3,4-diaminobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced further to form simpler amines or alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields simpler amines or alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R,3R)-3,4-diaminobutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3,4-diaminobutan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development, where the configuration of molecules can significantly impact their efficacy and safety.

Properties

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

(2R,3R)-3,4-diaminobutan-2-ol

InChI

InChI=1S/C4H12N2O/c1-3(7)4(6)2-5/h3-4,7H,2,5-6H2,1H3/t3-,4-/m1/s1

InChI Key

HHZAHYUACNWGAQ-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@@H](CN)N)O

Canonical SMILES

CC(C(CN)N)O

Origin of Product

United States

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